1-(2-Aminophenyl)ethanol
Overview
Description
1-(2-Aminophenyl)ethanol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenethylamine and contains both an amino group and a hydroxyl group attached to a benzene ring.
Scientific Research Applications
1-(2-Aminophenyl)ethanol has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules .
Medicine:
- Explored for its potential therapeutic properties, including its use in the development of drugs targeting specific molecular pathways .
Industry:
Safety and Hazards
“1-(2-Aminophenyl)ethanol” is classified as a substance that causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
While specific future directions for “1-(2-Aminophenyl)ethanol” are not mentioned in the available resources, research in the field of covalent organic frameworks (COFs) suggests potential avenues for exploration . The development of new synthetic strategies and procedures for high-quality COFs could be a promising area of future research .
Mechanism of Action
Target of Action
1-(2-Aminophenyl)ethanol, also known as 2-Aminophenethyl alcohol , is a chemical compound with the molecular formula C8H11NO It’s worth noting that similar compounds, such as ethanol, have been found to interact with gaba receptors and glycine receptors .
Mode of Action
Ethanol, a related compound, has been shown to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning
Biochemical Pathways
Ethanol metabolism, which may share similarities, involves several enzymatic pathways, including alcohol dehydrogenase (adh), aldehyde dehydrogenase (aldh), and the microsomal ethanol oxidizing system (meos) .
Pharmacokinetics
Ethanol, a related compound, is known to alter the pharmacokinetics of other drugs by affecting absorption and clearance .
Result of Action
Similar compounds, such as ethanol, have been found to have sedative effects and disrupt the osmotic balance across cell membranes .
Action Environment
It’s known that the compound is solid at 20°c and should be stored under inert gas in a cool and dark place, below 15°c . It’s also known to be air sensitive .
Biochemical Analysis
Biochemical Properties
1-(2-Aminophenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for understanding the metabolic pathways involving this compound. Additionally, this compound can interact with membrane proteins, potentially causing conformational changes that influence their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in membrane fluidity and protein composition, which in turn affects cell signaling and metabolic processes . Moreover, it can induce oxidative stress, leading to the upregulation of heat shock proteins that help maintain cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with alcohol dehydrogenases can inhibit their activity, affecting the overall metabolic flux. Additionally, this compound can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Its initial impact on cellular processes, such as oxidative stress and protein expression, can have lasting effects even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including increased oxidative stress and potential damage to cellular structures . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are crucial for its oxidation and subsequent conversion to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by specific transporters, affecting its concentration in various tissues .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, its presence in the mitochondria can influence energy metabolism and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 2-nitroacetophenone in the presence of a suitable catalyst, such as palladium on carbon. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
1-(2-Aminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized to form 2-aminoacetophenone using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction:
- Reduction of this compound can yield 2-aminoethylbenzene, especially when using strong reducing agents like lithium aluminum hydride .
Substitution:
- The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Alcoholic solvents, dichloromethane .
Major Products:
- 2-Aminoacetophenone (oxidation product).
- 2-Aminoethylbenzene (reduction product).
- N-alkylated or N-acylated derivatives (substitution products) .
Comparison with Similar Compounds
1-(2-Aminophenyl)ethanol can be compared with other similar compounds, such as:
2-Aminophenol:
- Similar structure but lacks the hydroxyl group on the ethyl chain.
- Used in the synthesis of dyes and pharmaceuticals .
2-Aminoacetophenone:
- Similar structure but contains a ketone group instead of a hydroxyl group.
- Used as an intermediate in organic synthesis .
Uniqueness:
- The presence of both amino and hydroxyl groups in this compound makes it a versatile compound with unique reactivity and potential applications .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(2-aminophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIYLDMSLIXZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909373 | |
Record name | 1-(2-Aminophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941706-81-6, 10517-50-7 | |
Record name | (-)-2-Amino-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941706-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10517-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Aminophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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